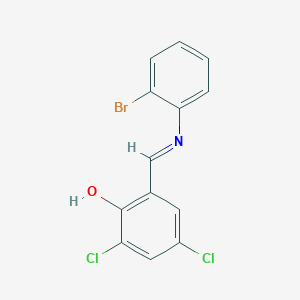
2-((2-Bromo-phenylimino)-methyl)-4,6-dichloro-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Bromo-phenylimino)-methyl)-4,6-dichloro-phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of bromine, chlorine, and phenyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromo-phenylimino)-methyl)-4,6-dichloro-phenol typically involves the reaction of 2-bromoaniline with 4,6-dichlorosalicylaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((2-Bromo-phenylimino)-methyl)-4,6-dichloro-phenol undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. Common reagents include bromine and chlorine.
Nucleophilic Substitution: This reaction involves the replacement of a leaving group with a nucleophile. Common reagents include sodium hydroxide and potassium carbonate.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones. Common reagents include hydrogen peroxide and sodium borohydride.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Bromine, chlorine, and iron(III) chloride as a catalyst.
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and dimethyl sulfoxide as a solvent.
Oxidation and Reduction: Hydrogen peroxide, sodium borohydride, and acetic acid as a solvent.
Major Products Formed
Electrophilic Aromatic Substitution: Brominated or chlorinated derivatives of the compound.
Nucleophilic Substitution: Substituted phenol derivatives.
Oxidation and Reduction: Quinones and hydroquinones.
Scientific Research Applications
2-((2-Bromo-phenylimino)-methyl)-4,6-dichloro-phenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological
Properties
CAS No. |
5489-62-3 |
|---|---|
Molecular Formula |
C13H8BrCl2NO |
Molecular Weight |
345.0 g/mol |
IUPAC Name |
2-[(2-bromophenyl)iminomethyl]-4,6-dichlorophenol |
InChI |
InChI=1S/C13H8BrCl2NO/c14-10-3-1-2-4-12(10)17-7-8-5-9(15)6-11(16)13(8)18/h1-7,18H |
InChI Key |
LBPUMLHHHQAJBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C(=CC(=C2)Cl)Cl)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















